
Drotaverine hydrochloride
Vue d'ensemble
Description
Le chlorhydrate de drotaverine est un dérivé de la benzylisoquinoléine connu pour ses puissantes propriétés antispasmodiques. Il est principalement utilisé pour soulager les spasmes musculaires lisses dans les voies gastro-intestinales et génito-urinaires. Structurellement apparenté à la papavérine, le chlorhydrate de drotaverine est un inhibiteur sélectif de la phosphodiestérase-4, ce qui entraîne une relaxation des muscles lisses .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du chlorhydrate de drotaverine implique plusieurs étapes clés :
Chlorométhylation : L'orthoéthoxyéthoxybenzène est chlorométhylé en utilisant du chlorure d'hydrogène et de la formaline en présence de chlorure de calcium dans un milieu de trichloréthylène pour produire du diéthoxynitrile.
Cyanuration : Le chlorure de diéthoxybenzyle est préparé en utilisant la catalyse interfaciale avec de l'iodure de potassium, de la triéthylamine et de l'acétone.
Préparation de l'acide diéthoxyphénylacétique : Le diéthoxynitrile est converti en acide diéthoxyphénylacétique.
Condensation : L'acide diéthoxyphénylacétique est condensé avec de la diéthoxyamine pour former de l'éthoxyamide.
Cyclisation : L'éthoxyamide subit une cyclisation avec l'oxychlorure de phosphore.
Recristallisation : La dernière étape implique une recristallisation pour obtenir du chlorhydrate de drotaverine technique.
Méthodes de Production Industrielle : La production industrielle du chlorhydrate de drotaverine suit des voies de synthèse similaires mais à plus grande échelle, garantissant un rendement et une pureté élevés. Le processus implique des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .
Types de Réactions :
Oxydation : Le chlorhydrate de drotaverine peut subir des réactions d'oxydation, bien que celles-ci soient moins courantes dans ses applications typiques.
Réduction : Les réactions de réduction ne sont généralement pas associées au chlorhydrate de drotaverine.
Substitution : Le composé peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.
Réactifs et Conditions Communs :
Agents Oxydants : Des agents oxydants doux peuvent être utilisés, mais les conditions spécifiques dépendent du résultat souhaité.
Nucléophiles : Des nucléophiles forts peuvent faciliter les réactions de substitution.
Principaux Produits : Le principal produit des réactions du chlorhydrate de drotaverine est le composé parent lui-même, avec des sous-produits mineurs en fonction des conditions de réaction .
Applications De Recherche Scientifique
Clinical Applications
-
Gastrointestinal Disorders
- Irritable Bowel Syndrome (IBS) : Drotaverine hydrochloride has been shown to significantly reduce abdominal pain and improve stool frequency in patients with IBS. A randomized controlled trial demonstrated that patients receiving 80 mg of drotaverine three times daily for four weeks experienced a marked reduction in pain severity compared to placebo .
- Cholecystitis and Gallbladder Disorders : Drotaverine is effective in alleviating abdominal pain associated with gallbladder issues, including biliary colic. It helps relieve spasms that may occur during gallbladder inflammation .
-
Genitourinary Conditions
- Renal Colic : Studies have indicated that drotaverine is comparable to diclofenac sodium in managing acute renal colic pain. A clinical trial found that both drugs provided significant pain relief, with drotaverine showing a slightly higher percentage of patients reporting effective pain reduction .
- Menstrual Pain : Drotaverine is commonly prescribed for dysmenorrhea (menstrual cramps), providing rapid relief from abdominal discomfort associated with menstrual cycles .
- Obstetric Applications
Safety and Efficacy
This compound is generally well-tolerated, with a low incidence of major side effects. Commonly reported side effects include nausea, dizziness, and hypotension; however, these are typically mild and transient . Clinical studies consistently highlight its efficacy in reducing symptoms across various conditions without significant adverse effects.
Case Studies
- Self-Medication Trends : A study involving general practitioners indicated that drotaverine is frequently self-prescribed by patients for conditions like cholelithiasis and nephrolithiasis. The majority of patients reported high satisfaction rates with the treatment's effectiveness and onset speed .
- Comparative Efficacy : In a head-to-head comparison with diclofenac for renal colic treatment, drotaverine demonstrated similar efficacy while maintaining a favorable safety profile, suggesting its viability as an alternative analgesic option .
Pharmacological Insights
Drotaverine's pharmacokinetics reveal a rapid absorption profile, with peak plasma concentrations typically reached within one hour post-administration. The drug's half-life allows for flexible dosing schedules, enhancing patient compliance and therapeutic outcomes .
Mécanisme D'action
Drotaverine hydrochloride exerts its effects by inhibiting phosphodiesterase-4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). This inhibition leads to elevated levels of cAMP, resulting in smooth muscle relaxation. The compound also decreases the uptake of calcium ions by smooth muscle cells, further contributing to its antispasmodic effects .
Comparaison Avec Des Composés Similaires
Papaverine: Structurally related to drotaverine hydrochloride but less potent in its antispasmodic activity.
Valethamate Bromide: Used for similar indications but works by blocking acetylcholine receptors.
Mebeverine: Another antispasmodic agent used in the treatment of irritable bowel syndrome
Uniqueness of this compound: this compound stands out due to its selective inhibition of phosphodiesterase-4, leading to more potent and prolonged smooth muscle relaxation compared to similar compounds. Its unique mechanism of action and higher efficacy make it a preferred choice in many therapeutic applications .
Activité Biologique
Drotaverine hydrochloride is a well-established antispasmodic agent primarily used to alleviate smooth muscle spasms in various clinical settings, particularly within the gastrointestinal and genitourinary systems. Its mechanism of action involves the selective inhibition of phosphodiesterase-4 (PDE4), leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of smooth muscle tissues.
Drotaverine functions as a spasmolytic agent by inhibiting PDE4, which is responsible for the degradation of cAMP. This inhibition results in elevated cAMP levels, promoting smooth muscle relaxation. Additionally, drotaverine exhibits minor allosteric calcium channel blocking properties, behaving similarly to voltage-dependent L-type calcium channel blockers in vitro .
Pharmacodynamics and Pharmacokinetics
- Absorption : Drotaverine has variable bioavailability after oral administration, ranging from 24.5% to 91%, with a mean of approximately 58.2% .
- Volume of Distribution : The mean volume of distribution after an 80 mg dose is about 193 L .
- Metabolism : It undergoes extensive hepatic metabolism, with major metabolites including 4'-desethyl-drotaverine and drotaveraldine, primarily eliminated through biliary excretion .
Irritable Bowel Syndrome (IBS)
A multicentric, randomized, double-blind study involving 180 patients with IBS demonstrated that drotaverine significantly improved abdominal pain and stool frequency compared to placebo. Key findings included:
- Pain Frequency Reduction : The percentage of patients reporting reduced pain frequency was significantly higher in the drotaverine group at weeks 2 (25.9%), 3 (60%), and 4 (77.7%) compared to the placebo group .
- Global Relief Assessment : Patients reported an 85.9% improvement in abdominal pain perception with drotaverine versus 39.5% with placebo .
Acute Renal Colic
In a study comparing intramuscular drotaverine (80 mg) with diclofenac (75 mg) for renal colic pain relief:
- Both medications showed significant pain reduction at 30 and 60 minutes post-administration, with VAS scores indicating a reduction of 52.4% for drotaverine and 49% for diclofenac at the 30-minute mark .
- The effectiveness was rated similarly by patients in both treatment groups, suggesting that drotaverine is a viable alternative or adjunct to diclofenac for managing acute renal colic .
Self-Medication Practices
A study on self-medication with drotaverine among patients indicated high satisfaction rates, with over 90% reporting rapid onset of action and significant symptom relief. This suggests that drotaverine can effectively improve quality of life when used appropriately .
Comparative Efficacy
Research has shown that drotaverine's efficacy in managing abdominal pain is comparable to other antispasmodics, making it a preferred choice for many clinicians due to its safety profile and rapid action .
Propriétés
IUPAC Name |
1-[(3,4-diethoxyphenyl)methylidene]-6,7-diethoxy-3,4-dihydro-2H-isoquinoline;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO4.ClH/c1-5-26-21-10-9-17(14-22(21)27-6-2)13-20-19-16-24(29-8-4)23(28-7-3)15-18(19)11-12-25-20;/h9-10,13-16,25H,5-8,11-12H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLYOLJRKJYNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C3=CC(=C(C=C3CCN2)OCC)OCC)OCC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
985-12-6 | |
Record name | Drotaverine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=985-12-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.